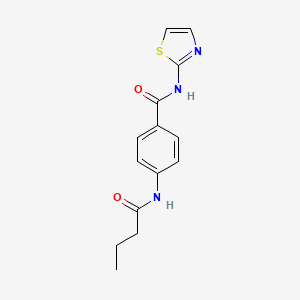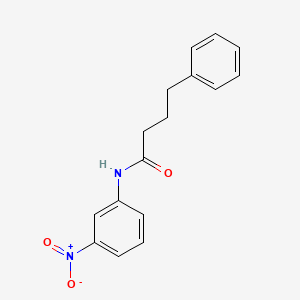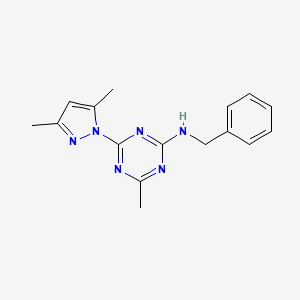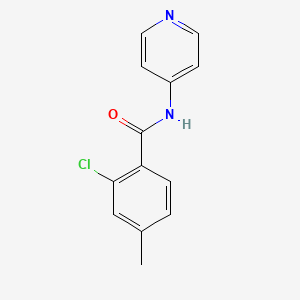![molecular formula C14H13NO2 B5769976 2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMNQ and belongs to the class of quinone compounds. DMNQ has been shown to exhibit a wide range of biological activities, making it an attractive candidate for use in various research fields.
Mécanisme D'action
DMNQ exerts its biological effects through the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. DMNQ-induced ROS production has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, which play important roles in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
DMNQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress-induced damage. DMNQ has also been shown to inhibit the activity of various enzymes, including NADPH oxidase and xanthine oxidase, which are involved in the production of ROS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMNQ in lab experiments is its ability to induce oxidative stress in cells, making it a useful tool for studying the effects of oxidative stress on cellular function. However, DMNQ can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DMNQ can be unstable in solution, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving DMNQ. One area of interest is the development of DMNQ-based therapies for the treatment of cancer. DMNQ has been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. Another area of interest is the use of DMNQ as a tool for studying the mechanisms of oxidative stress and its effects on cellular function. Finally, there is interest in developing more stable forms of DMNQ that can be used in a wider range of experiments.
Méthodes De Synthèse
DMNQ can be synthesized through the oxidation of the corresponding amine using a variety of oxidizing agents. One popular method involves the use of lead tetraacetate as the oxidizing agent, which results in the formation of DMNQ in good yields. Other methods include the use of manganese dioxide and potassium permanganate.
Applications De Recherche Scientifique
DMNQ has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DMNQ has also been shown to induce oxidative stress in cells, making it a useful tool for studying the mechanisms of oxidative stress and its effects on cellular function.
Propriétés
IUPAC Name |
2-(2,4-dimethylanilino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)15-13-8-11(16)4-6-14(13)17/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLAZFFYAJDNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylanilino)cyclohexa-2,5-diene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![2-{[2-(trifluoromethyl)benzyl]thio}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5769900.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)

![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)


![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)

![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)

![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)